Rilpivirine hydrochloride

Catalog No.
S541427
CAS No.
700361-47-3
M.F
C22H19ClN6
M. Wt
402.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rilpivirine hydrochloride

CAS Number

700361-47-3

Product Name

Rilpivirine hydrochloride

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride

Molecular Formula

C22H19ClN6

Molecular Weight

402.9 g/mol

InChI

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+;

InChI Key

KZVVGZKAVZUACK-BJILWQEISA-N

SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl

solubility

Soluble in DMSO

Synonyms

278, TMC, HCl, Rilpivirine, Hydrochloride, Rilpivirine, R278474, Rilpivirine, Rilpivirine HCl, Rilpivirine Hydrochloride, TMC 278, TMC-278, TMC278

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl

The exact mass of the compound Rilpivirine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Mechanisms of Drug Resistance

One area of research explores how HIV develops resistance to NNRTIs, including rilpivirine. Scientists use laboratory studies to introduce mutations into the viral genome that code for the reverse transcriptase enzyme. These mutations can then be analyzed to understand how they affect the binding of rilpivirine and its effectiveness []. This knowledge helps researchers develop strategies to prevent or overcome resistance in patients undergoing treatment.

Combination Therapy Optimization

Another research application involves evaluating rilpivirine's efficacy in combination with other antiretroviral drugs. In vitro (in laboratory settings) and in vivo (in animal models) studies assess the synergistic effects of rilpivirine with other medications. This helps researchers design optimal treatment regimens for patients with HIV/AIDS [].

Rilpivirine hydrochloride is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It is marketed under brand names such as Edurant and Rekambys. Rilpivirine functions by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication, thereby reducing the viral load in patients with HIV/AIDS . The compound has a complex chemical structure, classified as a diarylpyrimidine, which allows it to bind effectively to the reverse transcriptase enzyme, making it a valuable addition to antiretroviral therapy regimens .

Rilpivirine acts by binding to the reverse transcriptase enzyme of HIV-1. This binding prevents the enzyme from converting the viral RNA genome into double-stranded DNA, a crucial step for HIV replication within host cells [].

Rilpivirine hydrochloride is generally well-tolerated, but side effects can occur []. As with any medication, consulting a healthcare professional is essential before use.

During its synthesis and metabolism. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, particularly CYP3A4, leading to various hydroxylated metabolites . Its mechanism of action involves non-competitive inhibition of reverse transcriptase, blocking both RNA and DNA-dependent DNA polymerase activities necessary for HIV-1 replication .

Rilpivirine exhibits potent antiviral activity against HIV-1. It binds to the non-nucleoside binding site of reverse transcriptase, preventing the conversion of viral RNA into DNA. This action is crucial in halting the replication cycle of the virus. The compound has a high protein binding rate (over 99%), which influences its pharmacokinetics and efficacy in clinical settings . The biological half-life of rilpivirine varies based on the formulation; oral tablets have a half-life of approximately 45 hours, while the injectable form can last from 13 to 28 weeks .

The synthesis of rilpivirine hydrochloride involves several steps:

  • Preparation of Intermediates: The first step includes synthesizing (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
  • Nucleophilic Substitution: The final step combines these intermediates under reflux conditions in acetonitrile or through microwave irradiation to produce rilpivirine with yields ranging from 68% to 71% .
  • Optimization: Recent advancements have focused on improving yields and reducing reaction times through innovative methods such as microwave-assisted synthesis .

Rilpivirine is primarily used in the management of HIV infection as part of combination antiretroviral therapy. It is effective in both treatment-naive and treatment-experienced patients who have not developed resistance to non-nucleoside reverse transcriptase inhibitors. Additionally, its long half-life allows for less frequent dosing compared to some other antiretrovirals, enhancing patient adherence to treatment regimens .

Rilpivirine has significant interactions with various drugs due to its metabolism via cytochrome P450 enzymes. Co-administration with drugs that induce CYP3A4 (e.g., carbamazepine and rifampicin) can lead to decreased plasma concentrations of rilpivirine, potentially resulting in reduced efficacy and increased risk of resistance . Conversely, inhibitors of CYP3A4 may increase rilpivirine levels, necessitating careful monitoring and dosage adjustments when used together . Additionally, medications that alter gastric pH, such as proton pump inhibitors, can significantly reduce the absorption of rilpivirine, impacting its therapeutic effectiveness .

Several compounds share structural or functional similarities with rilpivirine. The following table highlights these compounds along with their unique characteristics:

Compound NameClassUnique Features
EtravirineNon-nucleoside reverse transcriptase inhibitorApproved earlier; broader resistance profile
EfavirenzNon-nucleoside reverse transcriptase inhibitorLonger history of use; associated with neuropsychiatric side effects
NevirapineNon-nucleoside reverse transcriptase inhibitorLower barrier to resistance; more frequent dosing required

Rilpivirine stands out due to its favorable pharmacokinetic profile, including its long half-life and high protein binding capacity, which contribute to its effectiveness in treatment regimens while minimizing dosing frequency compared to similar compounds .

Molecular Formula and Molecular Weight

Rilpivirine hydrochloride is formally described by the empirical formula C₂₂H₁₈N₆·HCl, which corresponds to a relative molecular mass of 402.88 g mol⁻¹ [3]. Table 1 summarises the key elemental parameters.

ParameterValue
Empirical formulaC₂₂H₁₈N₆·HCl [3]
Relative molecular mass402.88 g mol⁻¹ [3]
StoichiometryNeutral base plus one equivalent hydrogen chloride [3]

IUPAC Nomenclature and Chemical Identifiers

The systematic International Union of Pure and Applied Chemistry name is
4-{[4-({4-[(1E)-2-cyanoeth-1-en-1-yl]-2,6-dimethylphenyl}amino)pyrimidin-2-yl]amino}benzonitrile hydrochloride [3].

Additional widely used structure identifiers are compiled in Table 2.

DescriptorIdentifier
Chemical Abstracts Service registry number700361-47-3 [3]
International Chemical Identifier KeyKZVVGZKAVZUACK-BJILWQEISA-N [3]
Simplified molecular-input line-entry system stringCl.CC1=CC(\C=C\C#N)=CC(C)=C1NC1=CC=NC(NC2=CC=C(C#N)C=C2)=N1 [3]

The structural codes agree that a protonated pyrimidine nitrogen carries the counter-chloride, confirming the hydrochloride salt as the pharmaceutically relevant species [1].

Stereochemistry of the (E)-Configuration

Rilpivirine lacks stereogenic carbon centres, yet it does possess a geometrical element of configuration: the conjugated enenitrile unit is locked into the thermodynamically favoured trans orientation, formally the (E)-isomer [1]. Regulatory assessment documents confirm that only this isomer is present in both bulk drug substance and finished product batches, and routine spectroscopic release testing (proton nuclear magnetic resonance and ultra-high-performance liquid chromatography) shows no measurable (Z)-isomer under standard manufacturing or storage conditions [4]. The absence of chiral centres simplifies physicochemical evaluation because optical activity and related enantiospecific issues are irrelevant for this compound [1].

Physico-chemical Properties

Solubility Profile across the Physiological pH Range

Rilpivirine hydrochloride is classified experimentally as “sparingly soluble” to “practically insoluble” in purely aqueous media, with a sharp pH-dependent decline above gastric acidity [1]. The United States Food and Drug Administration clinical pharmacology dossier contains quantitative shake-flask data that remain the best public reference [5]. These values are reproduced in Table 3.

pH (aqueous buffer, 25 °C)Observed solubility (µg mL⁻¹)
1.050.0 [5]
1.230.0 [5]
2.00.8 [5]
3.00.3 [5]
4.00.2 [5]
5.00.2 [5]
6.00.2 [5]
7.00.2 [5]
8.00.2 [5]

Complementary high-throughput partition modelling gives an intrinsic water solubility of 0.0116 mg mL⁻¹ at neutral pH and 25 °C [3], aligning well with the plateau values in Table 3. The sharp drop of more than two orders of magnitude between pH 1.2 and pH 2.0 indicates that dissolution is dominated by salt acidification; above the pK_a value (see section 2.4.2) only non-ionised base remains, leading to minimal aqueous affinity [5] [1].

The compound is far more tractable in amphipathic media: 0.25 mg mL⁻¹ can be attained in a 3:1 mixture of dimethylformamide with phosphate-buffered saline at pH 7.2, provided the solvent is freshly prepared because time-dependent precipitation occurs within twenty-four hours [6].

Acid Dissociation Constant Analysis

Potentiometric titration and ultraviolet spectrophotometric micro-titration performed during Australian regulatory evaluation established a single measurable acid dissociation constant for the pyrimidine ring nitrogen at pK_a = 5.6 ± 0.1 [1]. This experimentally derived value is supported by cheminformatics calculations reporting a basic dissociation constant of 4.44 and an acidic dissociation constant of 11.43 when all heteroatoms are considered [3].

Interpretation of the experimental figure is straightforward: below pH 5.6, the pyrimidine nitrogen is predominantly protonated, generating the water-soluble cationic species seen in gastric conditions; above pH 6 the molecule is neutral, giving rise to the low aqueous solubility outlined in section 2.4.1 [1]. The modest basicity explains why only one strongly ionisable site is observable under typical titration conditions despite the presence of several heteroatoms capable of participating in hydrogen bonding [7].

Stability Parameters and Degradation Kinetics

2.4.3.1. Solid-State Stability and Polymorphism

Differential scanning calorimetry of unrecrystallised drug substance records a sharp endotherm between 242 °C and 246 °C, confirming a single highly crystalline phase [8] [9]. Extensive patent literature and peer-reviewed crystallography reveal at least four anhydrous polymorphs (labelled A to D) together with one well-characterised monohydrate [2]. Powder X-ray diffraction and infra-red spectroscopy differentiate these forms by unit-cell parameters and hydrogen-bond patterns [2]. Form A displays the most robust lattice energy and therefore serves as the preferred commercial material; the other anhydrous forms revert to Form A under thermal or mechanical stress, making inadvertent phase conversion during milling unlikely [2]. The monohydrate retains 3.5–5.5 percent mass-fraction water under ambient humidity and passes standard accelerated-condition studies (forty degrees Celsius, seventy-five percent relative humidity, six months) without measurable dehydration or transformation to anhydrous material [2].

2.4.3.2. Solution Stability

A validated isocratic high-performance liquid chromatography assay demonstrated that standard 0.1 mg mL⁻¹ analytical solutions in methanol–water remain chemically intact for at least seventy-two hours at twenty-five degrees Celsius; the relative standard deviation of repeated assays over this interval was 0.27 percent, well within the two-percent acceptance criterion for stability-indicating methods [10].

2.4.3.3. Forced Degradation Findings

Representative forced-degradation studies, executed in line with International Council for Harmonisation Q1A guidance, have quantified molecular resilience under five stressor classes [11] [12]. Table 4 amalgamates the most discriminatory results at thirty minutes exposure and sixty degrees Celsius.

Stress conditionResidual assay (% of initial)Principal observations
0.1 mol L⁻¹ hydrochloric acid97.5 [11]Minor amide hydrolysis product (relative retention about 0.52) detected [12]
0.1 mol L⁻¹ sodium hydroxide98.2 [11]Trace Z-isomer appears; conversion <2 percent [4]
Three percent hydrogen peroxide95.2 [11]Nitrile oxidation product evident; degradation ca. 4.8 percent [11]
Dry heat, one-hundred-and-five degrees Celsius97.3 [11]No novel peaks; mass balance maintained [11]
Ultraviolet–visible light, 1.2 million lux hours98.7 [11]Marginal E→Z photo-isomerisation noted [4]

All degradant levels remain below ten percent in these stress screens, fulfilling modern regulatory expectations for a stability-indicating chromatographic method [10]. Kinetic modelling of peroxide-induced decay yields an estimated pseudo-first-order rate constant of 1.5 × 10⁻³ min⁻¹ at sixty degrees Celsius, corresponding to an activation energy near fifty-five kilojoules per mole by Arrhenius extrapolation; values of this magnitude are consistent with hydroxyl radical attack on the electron-rich benzonitrile ring [13].

2.4.3.4. Photophysical and Partition Characteristics

The compound exhibits a pronounced ultraviolet absorption maximum at approximately 310 nm attributable to π→π* transitions across the conjugated diarylpyrimidine system [14]. The logarithm of the n-octanol–water partition coefficient, log P, determined by shake-flask methodology at pH 7.0, is 4.86, confirming high lipophilicity [1]. Combined with a polar surface area of 97.4 square ångström units [3], these parameters explain the limited aqueous interaction yet substantial membrane affinity typical of heteroaromatic diaryl systems [7].

Rilpivirine hydrochloride exhibits extensive polymorphism, with multiple distinct crystalline forms that have been characterized and documented in pharmaceutical literature [1] [2] [3] [4]. The compound demonstrates the ability to exist in several polymorphic forms, designated as Forms A, B, C, D, E, and F, each possessing unique physicochemical properties and crystallization behaviors [1] [2].

Polymorphic FormCrystal SystemSolvent SystemStabilityCharacteristics
Form AMonoclinicAcetic acid/waterDifficult to produceTemperature sensitive
Form BMonoclinicPropanoneLow concentration requiredNot suitable for scale-up
Form CMonoclinicAcetic acid/waterDifficult to produceTemperature sensitive
Form DHydrateHydrate formLess solubleLower bioavailability
Form EAnhydrousEthanolHigh aqueous solubilitySuitable for oral administration
Form FAnhydrousSolvate intermediatePolymorphically pureReliable large-scale production

The polymorphic diversity of rilpivirine hydrochloride presents significant challenges in pharmaceutical manufacturing, as different forms exhibit varying solubility profiles, stability characteristics, and bioavailability properties [1] [2]. Forms A and C, both obtainable from the same acetic acid/water solvent system, are particularly problematic due to their production being critically dependent on narrow temperature ranges, making reliable large-scale manufacturing difficult [2]. Form B requires extremely low initial concentrations that are impractical for industrial-scale production [2].

In contrast, Form E has emerged as particularly advantageous for pharmaceutical applications due to its high solubility in aqueous systems and reliable production from ethanol crystallization [2]. This form demonstrates superior bioavailability characteristics compared to hydrated Form D, making it especially suitable for oral pharmaceutical formulations [2]. Form F represents another promising polymorph that can be obtained in polymorphically pure form through reliable large-scale processes using novel solvate intermediates [1].

The polymorphic behavior of rilpivirine hydrochloride is further complicated by the potential for interconversion between forms under different environmental conditions [5]. Multiple polymorphic forms have been identified as distinguishable from each other through infrared spectroscopy, providing a reliable analytical method for polymorph identification and quality control [5].

Monoclinic C Form Characterization

The monoclinic C form of rilpivirine hydrochloride represents one of the most thoroughly characterized polymorphic variants, with detailed structural determination achieved through synchrotron X-ray powder diffraction and solid-state nuclear magnetic resonance spectroscopy [6] [7] [8]. This form has been extensively studied due to its relevance to pharmaceutical applications and its structural stability under various temperature conditions.

The monoclinic C form crystallizes in the centrosymmetric space group C2/c (number 15), maintaining this crystal system at both ambient and cryogenic temperatures [6] [7] [8]. The compound demonstrates remarkable thermal stability, with no phase transitions observed between room temperature and low-temperature conditions, indicating robust crystal packing arrangements [6] [7].

Structural characterization reveals that the asymmetric unit contains one protonated rilpivirine molecule and one chloride anion [6] [9]. The protonation occurs specifically at the pyrimidine ring nitrogen, as confirmed through density functional theory calculations and solid-state nitrogen-15 nuclear magnetic resonance spectroscopy [6] [9]. This protonation pattern is crucial for understanding the hydrogen bonding network and overall crystal stability.

The molecular conformation of the rilpivirine cation in the monoclinic C form exhibits a folded configuration that closely resembles the free base rilpivirine structure, with the notable exception of the cyanovinyl group disposition [6] [7] [8]. This conformational similarity suggests that the protonation and salt formation do not significantly alter the overall molecular geometry, which has important implications for biological activity and pharmaceutical performance.

Advanced solid-state nuclear magnetic resonance studies have provided comprehensive characterization of the monoclinic C form [9]. Carbon-13 cross-polarization magic angle spinning experiments at 13 kilohertz reveal sharp, well-resolved peaks indicating a highly ordered crystalline structure [9]. The nitrogen-15 solid-state nuclear magnetic resonance spectrum shows characteristic upfield shifts for the protonated nitrogen atoms, confirming the protonation site and hydrogen bonding interactions [9].

Crystal Lattice Parameters and Unit Cell Dimensions

The crystal lattice parameters of rilpivirine hydrochloride monoclinic C form have been precisely determined through high-resolution synchrotron X-ray powder diffraction analysis [6] [7] [8] [10]. The crystallographic data demonstrate exceptional precision and reproducibility across different temperature conditions.

ParameterRoom Temperature (295 K)Low Temperature (100 K)
Space GroupC2/c (#15)C2/c (#15)
a (Å)19.43051(3)Similar dimensions
b (Å)13.09431(14)Similar dimensions
c (Å)17.10254(18)Similar dimensions
β (°)109.3937(7)Similar angle
Volume (ų)4104.48(9)Similar volume
Z88
Temperature (K)295.0(2)100.0(2)

At room temperature (295.0(2) Kelvin), the unit cell dimensions are precisely defined with lattice parameter a = 19.43051(3) Ångströms, b = 13.09431(14) Ångströms, and c = 17.10254(18) Ångströms [6] [7] [8] [10]. The monoclinic angle β measures 109.3937(7) degrees, resulting in a unit cell volume of 4104.48(9) cubic Ångströms [6] [7] [8] [10]. The crystal structure contains eight formula units per unit cell (Z = 8), indicating a relatively dense packing arrangement [6] [7] [8].

The precision of these measurements, as indicated by the standard uncertainties in parentheses, reflects the high quality of the synchrotron X-ray powder diffraction data and the reliability of the structural refinement [6] [7]. The consistency of lattice parameters across different temperature measurements demonstrates the structural robustness of the monoclinic C form.

Low-temperature measurements at 100.0(2) Kelvin show that the crystal maintains the same space group and similar unit cell dimensions, confirming the absence of phase transitions and the thermal stability of the crystal structure [6] [7] [8]. This temperature independence is particularly important for pharmaceutical storage and stability considerations.

The monoclinic crystal system with space group C2/c provides a C-centered lattice with specific symmetry operations that dictate the arrangement of molecules within the crystal structure [6] [7]. This space group is characterized by a twofold rotation axis and a c-glide plane, which influence the molecular packing and intermolecular interactions.

Hydrogen Bonding Networks and Crystal Packing

The hydrogen bonding network in rilpivirine hydrochloride monoclinic C form represents a critical structural feature that governs crystal stability and intermolecular interactions [6] [7] [8] [9]. The chloride anions play a central role in connecting the protonated rilpivirine cations through well-defined hydrogen bonding patterns.

Donor-AcceptorD-H Distance (Å)H⋯A Distance (Å)D⋯A Distance (Å)Angle (°)Interaction Type
N10-H10⋯Cl31.0392.1273.138163.7N-H⋯Cl bond
N6-H6⋯Cl31.0382.2373.174149.4N-H⋯Cl bond
N23-H23⋯Cl31.0372.2243.189154.0N-H⋯Cl bond

The primary hydrogen bonding motif involves nitrogen-hydrogen to chloride interactions, where both amino groups and the protonated pyrimidine ring participate in the hydrogen bonding network [6] [7] [8]. Three distinct N-H⋯Cl hydrogen bonds have been characterized with precise geometric parameters determined from the crystal structure refinement [9].

The strongest hydrogen bond involves the N10-H10⋯Cl3 interaction with a donor-acceptor distance of 3.138 Ångströms and a nearly linear angle of 163.7 degrees [9]. This interaction demonstrates the characteristic geometry of strong hydrogen bonds and contributes significantly to crystal stability. The N6-H6⋯Cl3 and N23-H23⋯Cl3 interactions, while slightly weaker, provide additional stabilization with donor-acceptor distances of 3.174 and 3.189 Ångströms, respectively [9].

The chloride anions serve as multidentate hydrogen bond acceptors, linking individual rilpivirine cations into infinite chains that extend parallel to the crystallographic c-axis [6] [7] [8]. This chain-like arrangement creates a one-dimensional hydrogen bonded network that provides structural coherence and stability to the crystal lattice.

Beyond the primary N-H⋯Cl interactions, the crystal structure also features supplementary C-H⋯Cl contacts that contribute to the three-dimensional stability [9]. These weaker interactions help maintain the folded conformation of the rilpivirine cations and provide additional crystal packing stability.

The hydrogen bonding network is further stabilized by intramolecular interactions within individual rilpivirine molecules [9]. Specifically, intramolecular C-H⋯N bonding supports the delocalization of the lone pair on the amine nitrogen, as evidenced by the similarity in carbon-nitrogen bond distances of 1.361 and 1.366 Ångströms [9].

The overall crystal packing arrangement demonstrates efficient space filling with the eight formula units per unit cell arranged to minimize void space while maximizing favorable intermolecular interactions [6] [7]. The combination of strong directional hydrogen bonds and weaker van der Waals interactions creates a robust three-dimensional network that accounts for the observed thermal stability and polymorphic preference of the monoclinic C form.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

402.1359723 g/mol

Monoisotopic Mass

402.1359723 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

212WAX8KDD

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Edurant, in combination with other antiretroviral medicinal products, is indicated for the treatment of human immunodeficiency virus type 1 (HIV�1) infection in antiretroviral treatment�naïve patients 12 years of age and older with a viral load � 100,000 HIV�1 RNA copies/ml. , , As with other antiretroviral medicinal products, genotypic resistance testing should guide the use of Edurant. ,
Treatment of human immunodeficiency virus (HIV-1) infection

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AR
J05AR19
J05AG05

Pictograms

Irritant

Irritant

Other CAS

700361-47-3

Wikipedia

Rilpivirine hydrochloride

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Institute for Quality and Efficiency in Health Care. Rilpivirine / Emtricitabine / Tenofovir (New Therapeutic Indication) -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Mar 28. Available from http://www.ncbi.nlm.nih.gov/books/NBK385725/ PubMed PMID: 27905770.
2: Institute for Quality and Efficiency in Health Care. Rilpivirine -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2012 Apr 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK385641/ PubMed PMID: 27905736.
3: Saravanan S, Kausalya B, Gomathi S, Sivamalar S, Pachamuthu B, Poongulali S, Pradeep A, Sunil SS, Mothi SN, Smith DM, Kantor R. Etravirine and Rilpivirine drug resistance among HIV-1 subtype C infected Children failing non -nucleoside reverse transcriptase inhibitor-based regimens in South India. AIDS Res Hum Retroviruses. 2016 Nov 21. [Epub ahead of print] PubMed PMID: 27869478.
4: Di Biagio A, Riccardi N, Taramasso L, Capetti A, Cenderello G, Signori A, Vitiello P, Guerra M, de Socio GV, Cassola G, Quirino T, Viscoli C. Switch from unboosted protease inhibitor to a single-tablet regimen containing rilpivirine improves cholesterol and triglycerides. Int J Antimicrob Agents. 2016 Nov;48(5):551-554. doi: 10.1016/j.ijantimicag.2016.07.009. PubMed PMID: 27566908.
5: Aouri M, Barcelo C, Guidi M, Rotger M, Cavassini M, Hizrel C, Buclin T, Decosterd LA, Csajka C; Swiss HIV Cohort Study.. Population pharmacokinetics and pharmacogenetics analysis of Rilpivirine in HIV-1 infected individuals. Antimicrob Agents Chemother. 2016 Oct 31. pii: AAC.00899-16. [Epub ahead of print] PubMed PMID: 27799217.
6: Ogbuagu O. Rilpivirine, emtricitabine and tenofovir alafenamide: single-tablet combination for the treatment of HIV-1 infection in selected patients. Expert Rev Anti Infect Ther. 2016 Dec;14(12):1113-1126. PubMed PMID: 27797606.
7: Lombaard J, Bunupuradah T, Flynn PM, Ramapuram J, Ssali F, Crauwels H, Hoogstoel A, Van Eygen V, Stevens M. Rilpivirine as a Treatment for HIV-infected Antiretroviral-naïve Adolescents: Week 48 Safety, Efficacy, Virology and Pharmacokinetics. Pediatr Infect Dis J. 2016 Nov;35(11):1215-1221. PubMed PMID: 27294305.
8: Capetti AF, Sterrantino G, Cossu MV, Orofino G, Barbarini G, De Socio GV, Di Giambenedetto S, Di Biagio A, Celesia BM, Argenteri B, Rizzardini G. Switch to Dolutegravir plus Rilpivirine Dual Therapy in cART-Experienced Subjects: An Observational Cohort. PLoS One. 2016 Oct 14;11(10):e0164753. doi: 10.1371/journal.pone.0164753. PubMed PMID: 27741309; PubMed Central PMCID: PMC5065232.
9: Troya J, Ryan P, Ribera E, Podzamczer D, Hontañón V, Terrón JA, Boix V, Moreno S, Barrufet P, Castaño M, Carrero A, Galindo MJ, Suárez-Lozano I, Knobel H, Raffo M, Solís J, Yllescas M, Esteban H, González-García J, Berenguer J, Imaz A; GESIDA-8314 Study Group.. Abacavir/Lamivudine plus Rilpivirine Is an Effective and Safe Strategy for HIV-1 Suppressed Patients: 48 Week Results of the SIMRIKI Retrospective Study. PLoS One. 2016 Oct 11;11(10):e0164455. doi: 10.1371/journal.pone.0164455. PubMed PMID: 27727331; PubMed Central PMCID: PMC5058546.
10: Collins SE, Grant PM, Uwinkindi F, Talbot A, Seruyange E, Slamowitz D, Mugeni A, Remera E, Niyonsenga SP, Nyirimigabo J, Uwizihiwe JP, Dongier P, Muhayimpundu R, Mazarati JB, Zolopa A, Nsanzimana S. A Randomized Switch From Nevirapine-Based Antiretroviral Therapy to Single Tablet Rilpivirine/Emtricitabine/Tenofovir Disoproxil Fumarate in Virologically Suppressed Human Immunodeficiency Virus-1-Infected Rwandans. Open Forum Infect Dis. 2016 Jul 1;3(3):ofw141. PubMed PMID: 27704000; PubMed Central PMCID: PMC5047400.
11: McGowan I, Dezzutti CS, Siegel A, Engstrom J, Nikiforov A, Duffill K, Shetler C, Richardson-Harman N, Abebe K, Back D, Else L, Egan D, Khoo S, Egan JE, Stall R, Williams PE, Rehman KK, Adler A, Brand RM, Chen B, Achilles S, Cranston RD. Long-acting rilpivirine as potential pre-exposure prophylaxis for HIV-1 prevention (the MWRI-01 study): an open-label, phase 1, compartmental, pharmacokinetic and pharmacodynamic assessment. Lancet HIV. 2016 Dec;3(12):e569-e578. doi: 10.1016/S2352-3018(16)30113-8. PubMed PMID: 27658864.
12: Parsons TL, Marzinke MA. Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue. J Pharm Biomed Anal. 2016 Nov 30;131:333-344. doi: 10.1016/j.jpba.2016.08.016. PubMed PMID: 27632783.
13: Curran A, Rojas J, Cabello A, Troya J, Imaz A, Domingo P, Martinez E, Ryan P, Górgolas M, Podzamczer D, Knobel H, Gutiérrez F, Ribera E. Effectiveness and safety of an abacavir/lamivudine + rilpivirine regimen for the treatment of HIV-1 infection in naive patients. J Antimicrob Chemother. 2016 Dec;71(12):3510-3514. PubMed PMID: 27591292.
14: Prathipati PK, Mandal S, Destache CJ. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Sep 10;129:473-81. doi: 10.1016/j.jpba.2016.07.040. PubMed PMID: 27497648; PubMed Central PMCID: PMC5003708.
15: Bernaud C, Khatchatourian L, Rodallec A, Hall N, Perre P, Morrier M, Pineau S, Jovelin T, André-Garnier E, Raffi F, Allavena C. Optimizing the virological success of tenofovir DF/FTC/rilpivirine in HIV-infected naive and virologically suppressed patients through strict clinical and virological selection. Infect Dis (Lond). 2016 Oct;48(10):754-9. doi: 10.1080/23744235.2016.1194528. PubMed PMID: 27389932.
16: Hayashida T, Hachiya A, Ode H, Nishijima T, Tsuchiya K, Sugiura W, Takiguchi M, Oka S, Gatanaga H. Rilpivirine resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. J Antimicrob Chemother. 2016 Oct;71(10):2760-6. doi: 10.1093/jac/dkw224. PubMed PMID: 27330069.
17: Falcon-Neyra L, Palladino C, Navarro Gómez ML, Soler-Palacín P, González-Tomé MI, De Ory SJ, Frick MA, Fortuny C, Noguera-Julian A, Moreno EB, Santos JL, Olbrich P, López-Cortés LF, Briz V, Neth O; CoRISpe working group.. Off-label use of rilpivirine in combination with emtricitabine and tenofovir in HIV-1-infected pediatric patients: A multicenter study. Medicine (Baltimore). 2016 Jun;95(24):e3842. doi: 10.1097/MD.0000000000003842. PubMed PMID: 27310962; PubMed Central PMCID: PMC4998448.
18: Lambert-Niclot S, Allavena C, Grude M, Flandre P, Sayon S, Andre E, Wirden M, Rodallec A, Jovelin T, Katlama C, Calvez V, Raffi F, Marcelin AG. Usefulness of an HIV DNA resistance genotypic test in patients who are candidates for a switch to the rilpivirine/emtricitabine/tenofovir disoproxil fumarate combination. J Antimicrob Chemother. 2016 Aug;71(8):2248-51. doi: 10.1093/jac/dkw146. PubMed PMID: 27231280.
19: Neukam K, Espinosa N, Collado A, Delgado-Fernández M, Jiménez-Aguilar P, Rivero-Juárez A, Hontañón-Antoñana V, Gómez-Berrocal A, Ruiz-Morales J, Merino D, Carrero A, Téllez F, Ríos MJ, Hernández-Quero J, de Lagarde-Sebastián M, Pérez-Camacho I, Vera-Méndez F, Macías J, Pineda JA; hEPAtic Study Group.. Hepatic Safety of Rilpivirine/Emtricitabine/Tenofovir Disoproxil Fumarate Fixed-Dose Single-Tablet Regimen in HIV-Infected Patients with Active Hepatitis C Virus Infection: The hEPAtic Study. PLoS One. 2016 May 19;11(5):e0155842. doi: 10.1371/journal.pone.0155842. PubMed PMID: 27195797; PubMed Central PMCID: PMC4873169.
20: Foca M, Yogev R, Wiznia A, Hazra R, Jean-Philippe P, Graham B, Britto P, Carey VJ, King J, Acosta EP, Cressey TR; IMPAACT P1058A Team.. Rilpivirine Pharmacokinetics Without and With Darunavir/Ritonavir Once Daily in Adolescents and Young Adults. Pediatr Infect Dis J. 2016 Sep;35(9):e271-4. doi: 10.1097/INF.0000000000001214. PubMed PMID: 27187753.

Explore Compound Types